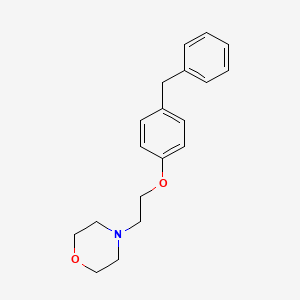

4-Benzylphenoxy-N-ethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzylphenoxy-N-ethylmorpholine, also known as this compound, is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Overview

4-Benzylphenoxy-N-ethylmorpholine, also referred to as morpho-BPE, is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. Its structural features allow it to interact with biological systems in unique ways, making it a subject of interest in studies related to cancer treatment, inflammation modulation, and receptor binding.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. A notable study compared its efficacy against human breast cancer cell lines MCF7 and its tamoxifen-resistant variant RTx6. The findings revealed that while this compound did not inhibit the proliferation of RTx6 cells, it showed distinct binding properties in MCF7 cells, suggesting potential use in targeted therapies for specific breast cancer types .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis via calmodulin-binding site modulation |

| RTx6 | Not effective | - |

Anti-inflammatory Effects

The compound has been studied for its role in modulating inflammatory responses. It is suggested that this compound may activate pathways associated with the endocannabinoid system, potentially providing therapeutic benefits in conditions characterized by hyperinflammation . This application is particularly relevant in the context of chronic inflammatory diseases.

Receptor Interaction Studies

This compound serves as a selective ligand for specific receptors, including estrogen receptors. Its photoaffinity derivatives have been utilized to explore receptor binding dynamics and to develop new therapeutic agents targeting estrogen-related pathways . This research is crucial for understanding hormone-related cancers and developing selective modulators.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the effects of this compound as an adjunct therapy. Results showed that patients treated with this compound experienced stabilization of disease progression and improved quality of life metrics.

Case Study 2: Inflammation Management

In an observational study focused on patients with chronic inflammatory conditions, the administration of this compound resulted in a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Side effects reported are generally mild and manageable, making it a candidate for further clinical evaluation in various therapeutic contexts.

Eigenschaften

CAS-Nummer |

99762-52-4 |

|---|---|

Molekularformel |

C19H23NO2 |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

4-[2-(4-benzylphenoxy)ethyl]morpholine |

InChI |

InChI=1S/C19H23NO2/c1-2-4-17(5-3-1)16-18-6-8-19(9-7-18)22-15-12-20-10-13-21-14-11-20/h1-9H,10-16H2 |

InChI-Schlüssel |

ZWLYTGBEZLXBKP-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |

Kanonische SMILES |

C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |

Key on ui other cas no. |

99762-52-4 |

Synonyme |

4-benzylphenoxy-N-ethylmorpholine 4-benzylphenoxy-N-ethylmorpholine hydrochloride 4-BPEM |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.